molecular formula C10H12O3 B2443916 2-[3-(Methoxymethyl)phenyl]acetic acid CAS No. 256382-37-3

2-[3-(Methoxymethyl)phenyl]acetic acid

Cat. No. B2443916
Key on ui cas rn: 256382-37-3
M. Wt: 180.203
InChI Key: WVAGPNRMUXCPSH-UHFFFAOYSA-N
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Patent
US06462081B1

Procedure details

Under an atmosphere of argon gas, to sodium methoxide (160 g), methanol (800 ml) was added with stirring. Thereto, a solution of 3-bromomethylphenylacetic acid (226 g; prepared in Reference Example 18) in methanol (3200 ml) was added. The mixture was refluxed for 20 minutes. After the temperature of mixture became to room temperature, methanol was distilled off. The residue was poured into 2N HCl. Thereto, ethyl acetate was added. The organic layer was washed by an aqueous saturated solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated to obtain the title compound (176.3 g).
Name
sodium methoxide
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step Two
Quantity
3200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Br[CH2:5][C:6]1[CH:7]=[C:8]([CH2:12][C:13]([OH:15])=[O:14])[CH:9]=[CH:10][CH:11]=1>CO>[CH3:1][O:2][CH2:5][C:6]1[CH:7]=[C:8]([CH2:12][C:13]([OH:15])=[O:14])[CH:9]=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
160 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
226 g
Type
reactant
Smiles
BrCC=1C=C(C=CC1)CC(=O)O
Name
Quantity
3200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
became to room temperature
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off
ADDITION
Type
ADDITION
Details
The residue was poured into 2N HCl
ADDITION
Type
ADDITION
Details
Thereto, ethyl acetate was added
WASH
Type
WASH
Details
The organic layer was washed by an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COCC=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 176.3 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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